molecular formula C10H20O2 B14508452 2-Methyl-1-propylcyclohexane-1-peroxol CAS No. 63729-36-2

2-Methyl-1-propylcyclohexane-1-peroxol

Cat. No.: B14508452
CAS No.: 63729-36-2
M. Wt: 172.26 g/mol
InChI Key: ZRHCMJIDSRQFQF-UHFFFAOYSA-N
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Description

2-Methyl-1-propylcyclohexane-1-peroxol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a peroxol group attached to a cyclohexane ring, which is further substituted with methyl and propyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-propylcyclohexane-1-peroxol typically involves the following steps:

    Formation of Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene.

    Substitution Reactions:

    Peroxol Group Addition: The peroxol group can be introduced via oxidation reactions using hydrogen peroxide or other peroxides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Catalytic Hydrogenation: To form the cyclohexane ring.

    Alkylation: Using alkyl halides and catalysts to introduce methyl and propyl groups.

    Oxidation: Using hydrogen peroxide or other oxidizing agents to introduce the peroxol group.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-propylcyclohexane-1-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxol group can be further oxidized to form different products.

    Reduction: The compound can be reduced to remove the peroxol group.

    Substitution: The methyl and propyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, catalysts like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexane compounds.

Scientific Research Applications

2-Methyl-1-propylcyclohexane-1-peroxol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-1-propylcyclohexane-1-peroxol involves its interaction with molecular targets such as enzymes and receptors. The peroxol group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate various biochemical pathways. These interactions can result in changes in cellular functions and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simple cycloalkane without any substituents.

    Methylcyclohexane: A cyclohexane ring with a single methyl group.

    Propylcyclohexane: A cyclohexane ring with a single propyl group.

    Cyclohexane-1-peroxol: A cyclohexane ring with a peroxol group.

Uniqueness

2-Methyl-1-propylcyclohexane-1-peroxol is unique due to the presence of both methyl and propyl groups along with the peroxol group on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

63729-36-2

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

1-hydroperoxy-2-methyl-1-propylcyclohexane

InChI

InChI=1S/C10H20O2/c1-3-7-10(12-11)8-5-4-6-9(10)2/h9,11H,3-8H2,1-2H3

InChI Key

ZRHCMJIDSRQFQF-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCCC1C)OO

Origin of Product

United States

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